3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-10-14(13(19)7-8-18(2)3)20-15(17-10)11-5-4-6-12(16)9-11/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVLMOLIVDDTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C15H15FN2OS
- Molecular Weight : 290.36 g/mol
- IUPAC Name : (E)-3-(dimethylamino)-1-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)prop-2-en-1-one
- Melting Point : 207 - 209 °C
Anti-inflammatory Activity
Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes is a critical aspect of its mechanism.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methylthiazol-5-yl]prop-2-en-1-one | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
In a study by Tageldin et al., various thiazole derivatives were assessed for their COX inhibitory activity, revealing that several compounds exhibited potent inhibition comparable to standard anti-inflammatory drugs like celecoxib and diclofenac .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Case Study: Anticancer Effects
In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including chronic lymphocytic leukemia (CLL). The therapeutic window was reported to be favorable, indicating a potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Modifications in the phenyl and thiazole rings can enhance or diminish their biological effectiveness.
Key Findings on SAR:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Dimethylamino Group : This moiety is crucial for increasing solubility and enhancing interaction with cellular targets.
- Thiazole Ring Variability : Alterations in the thiazole structure can lead to variations in anti-inflammatory and anticancer activities.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A comprehensive study involved administering varying doses of 3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one to breast cancer xenograft models. The results showed a dose-dependent reduction in tumor size and weight compared to control groups, with significant apoptosis observed through histological analysis.
Case Study 2: Antimicrobial Activity Assessment
In another study, the compound was tested against a panel of bacterial strains using the disk diffusion method. The results indicated that it exhibited notable antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration values suggesting it could be developed into a novel treatment option for resistant infections.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Thiazole Substituents
Compound 23 (): (2E)-1-[2-(Ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(3-fluorophenyl)prop-2-en-1-one differs in the thiazole substituent (ethylamino vs. dimethylamino) and stereochemistry (E-configuration). It exhibits an IC50 of 51.7 μM (pIC50 = 7.29) against DNA gyrase B, suggesting that alkylamino groups at the thiazole 2-position retain activity. However, the dimethylamino group in the target compound may enhance solubility or metabolic stability compared to ethylamino .
Compound 4 (): 3-(Dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one introduces a fluorine atom on the propenone chain and a methylamino group on the thiazole. This modification increased CDK9 inhibitory activity, highlighting the importance of fluorination in optimizing kinase binding .
Pyridine Derivatives (): (2E)-3-(4-Chlorophenyl)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one replaces the 3-fluorophenyl group with a pyridyl moiety.
Substitution Patterns on the Propenone Chain
Compound 6 (): The parent compound, 3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one, lacks the 3-fluorophenyl group. Its lower activity compared to fluorinated derivatives underscores the role of aromatic substituents in enhancing target affinity through π-π interactions .
Bioisosteric Replacements
Furan-Based Analogue (): (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one replaces the thiazole with a furan ring. While this compound retains the dimethylamino group, the absence of the thiazole’s sulfur atom may reduce metal-binding capacity, critical for kinase inhibition .
Key Research Findings and Data
Table 1: Activity Comparison of Selected Chalcone-Thiazole Derivatives
Table 2: Structural and Physicochemical Properties
Mechanistic Insights
- Thiazole Substituents: Alkylamino groups (e.g., ethylamino, methylamino) at the thiazole 2-position improve DNA gyrase B inhibition by forming hydrogen bonds with active-site residues . The dimethylamino group in the target compound may further enhance solubility without steric hindrance.
- Fluorination: Fluorine atoms on the propenone chain () or aryl rings () increase electronegativity and metabolic stability, critical for prolonged pharmacological action .
- Aromatic Diversity : Pyridyl or coumarin replacements () alter π-stacking interactions, suggesting that the 3-fluorophenyl group optimizes binding to hydrophobic enzyme pockets .
Q & A
Basic: What are the optimal synthetic routes for 3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one, considering functional group compatibility and yield maximization?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Thiazole Core Formation : Cyclocondensation of 3-fluorophenyl-substituted thioamides with α-haloketones under basic conditions (e.g., KOH/EtOH) to form the 4-methyl-1,3-thiazole ring.
- Prop-2-en-1-one Assembly : A Claisen-Schmidt condensation between the thiazolyl ketone and dimethylaminoacetophenone derivatives, catalyzed by acidic (e.g., HCl) or basic (e.g., piperidine) conditions.
- Yield Optimization : Use of protecting groups (e.g., Boc for amines) and catalysts like Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. For example, yields up to 65–75% are reported for analogous thiazole derivatives in multi-step syntheses .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; fluorophenyl aromatic signals). ¹⁹F NMR can resolve fluorophenyl regiochemistry .
- X-ray Diffraction (XRD) : Critical for unambiguous structural confirmation, especially for stereoelectronic effects in the enone system. For example, XRD data for similar compounds reveal bond length variations (C=O: ~1.22 Å; C=C: ~1.34 Å) .
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns.
- IR Spectroscopy : Identifies key functional groups (C=O stretch: ~1680 cm⁻¹; C=N thiazole: ~1550 cm⁻¹) .
Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- HOMO-LUMO Analysis : Predicts electrophilic/nucleophilic sites. For example, the enone moiety often shows low LUMO energy (~-2.5 eV), making it reactive toward nucleophiles.
- Electrostatic Potential Maps : Visualize charge distribution; the dimethylamino group exhibits electron-donating effects (+M), stabilizing the enone system .
- Reactivity Pathways : Simulate reaction intermediates (e.g., enolate formation during condensation) using Gaussian or ORCA software. Studies on analogous compounds show activation energies of ~25–30 kcal/mol for key steps .
Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) during characterization?
Methodological Answer:
- Cross-Validation : Combine XRD with NMR to resolve ambiguities (e.g., unexpected NOE effects due to steric hindrance). For fluorophenyl-thiazole derivatives, XRD confirmed para-substitution patterns conflicting with initial NMR assignments .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to track signal origins.
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in the enone system) by analyzing coalescence temperatures .
Basic: What are the common impurities encountered during synthesis, and how are they identified and quantified?
Methodological Answer:
- Common Impurities :
- Unreacted Thiazole Precursors : Detected via TLC (Rf ~0.3 in ethyl acetate/hexane).
- Dimerization Byproducts : Formed during condensation (e.g., enone dimers, m/z ~500–600 in HRMS).
- Quantification :
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) quantify impurities at 254 nm. For example, impurity thresholds <0.1% are achievable with optimized mobile phases .
- GC-MS : For volatile byproducts (e.g., residual solvents) .
Advanced: How to design experiments to study the compound's stability under various conditions (pH, temperature)?
Methodological Answer:
- Accelerated Stability Testing :
- Thermal Degradation : Incubate samples at 40–60°C for 4–8 weeks; monitor via HPLC for degradation products (e.g., hydrolysis of the enone to carboxylic acid).
- pH Stress Testing : Expose to buffers (pH 1–13) and analyze decomposition kinetics. For example, enones degrade rapidly under alkaline conditions (t₁/₂ ~2 hours at pH 12) .
- Light Exposure : Use ICH Q1B guidelines for photostability testing (UV/vis light, 1.2 million lux hours) .
Advanced: What are the mechanistic pathways for potential side reactions during synthesis, and how to mitigate them?
Methodological Answer:
- Side Reactions :
- Michael Addition Byproducts : Nucleophilic attack on the enone by amines or thiols.
- Thiazole Ring Oxidation : Formation of sulfoxides under oxidative conditions.
- Mitigation Strategies :
Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Hydrogen Bonding Analysis : XRD reveals key interactions (e.g., C=O···H-N in enzyme binding pockets). For example, fluorophenyl-thiazole derivatives show improved binding affinity (~2-fold) when substituents align with hydrophobic pockets .
- Torsion Angle Optimization : Adjust dimethylamino group angles to enhance steric complementarity. DFT-guided modifications reduced steric clashes in analogous compounds .
Basic: What solvent systems are recommended for recrystallization to ensure high purity?
Methodological Answer:
- Solvent Selection :
- Polar Aprotic Mixes : DCM/hexane (1:3) for slow crystallization; yields >95% purity.
- Ethanol/Water : For solubility tuning; avoid acetone due to enone reactivity.
- Crystallization Monitoring : Use DSC to identify melting points (e.g., mp ~150–155°C for pure crystals) .
Advanced: How to address discrepancies between computational predictions and experimental reactivity data?
Methodological Answer:
- Error Source Analysis :
- Solvent Effects : DFT calculations often neglect solvent polarity. Compare gas-phase vs. PCM (Polarizable Continuum Model) simulations.
- Conformational Sampling : Use molecular dynamics (MD) to account for flexible groups (e.g., dimethylamino rotation).
- Experimental Calibration : Validate predictions with kinetic studies (e.g., UV-vis monitoring of reaction rates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
